molecular formula C10H14O B1597037 1-Phenylbutan-2-ol CAS No. 701-70-2

1-Phenylbutan-2-ol

Cat. No.: B1597037
CAS No.: 701-70-2
M. Wt: 150.22 g/mol
InChI Key: LYUPJHVGLFETDG-UHFFFAOYSA-N
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Description

1-Phenylbutan-2-ol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Mechanism of Action

Preparation Methods

1-Phenylbutan-2-ol can be synthesized through several methods:

Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPJHVGLFETDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862380
Record name Benzyl ethyl carbinol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

701-70-2
Record name 1-Phenyl-2-butanol
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Record name alpha-Ethylphenethyl alcohol
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Record name 1-Phenyl-2-butanol
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Record name 1-Phenyl-2-butanol
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Record name Benzeneethanol, .alpha.-ethyl-
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Record name 1-phenylbutan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of phenonium ions in reactions involving 1-Phenylbutan-2-ol?

A1: Research suggests that phenonium ions play a minor role, if any, in phenyl migrations from tertiary to primary carbon atoms within the this compound system []. The products of these reactions are primarily derived from localized tertiary cations. For instance, the deamination of 2-methyl-2-phenylbutylamine, a derivative of this compound, yields products with a predominant inversion of configuration, indicating a mechanism dominated by localized cations rather than phenonium ion intermediates [].

Q2: How does the solvent influence the solvolysis of 2-methyl-2-phenylbutyl mesylate, a derivative of this compound?

A2: The solvolysis of 2-methyl-2-phenylbutyl mesylate exhibits solvent dependency in terms of stereochemical outcome []. Depending on the solvent used, the product 2-methyl-1-phenyl-2-butanol is formed with varying degrees of retention of configuration (6–28%) []. This suggests that the solvent can influence the reaction pathway and the stability of the intermediate carbocations.

Q3: Are there any known biological activities associated with this compound derivatives?

A3: Yes, certain derivatives of this compound have been investigated for their potential therapeutic applications. For instance, substituted 4-amino-1-phenylbutan-2-ol compounds have shown promise as regulators of the nociceptin/orphanin FQ receptor ORL1 system []. Additionally, a series of 6,7-substituted 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol derivatives have demonstrated anti-tuberculosis activity [, ].

Q4: What insights into the supramolecular structure of this compound have been revealed through spectroscopic studies?

A4: Infrared and dielectric spectroscopy studies, coupled with computational methods, have shed light on the hydrogen bonding patterns and molecular dynamics of this compound []. The Kirkwood-Frohlich correlation factor, derived from dielectric measurements, suggests the formation of distinct supramolecular nanoassemblies in the liquid state []. These findings highlight the influence of intermolecular interactions on the structural organization of this compound.

Q5: How does the structure of this compound derivatives relate to their antihistaminic activity?

A5: Research on 4-amino-1,2-diarylbutenes, which can be synthesized from 4-dimethylamino-2-phenyl-1-phenylbutan-2-ol (a derivative of this compound), has explored the impact of stereochemistry on antihistaminic activity []. The study revealed that the stereochemistry around the double bond and the aryl substituents significantly influence the antihistaminic properties of these compounds []. This emphasizes the importance of stereochemical considerations in drug design and development.

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